N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine

Description

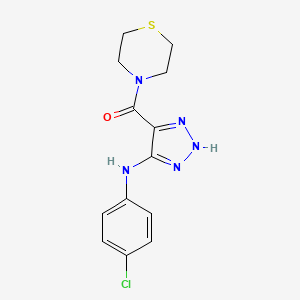

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is a triazole-based heterocyclic compound featuring a 4-chlorophenyl group at the N1 position and a thiomorpholine-4-carbonyl moiety at the C4 position of the triazole ring (Figure 1). The thiomorpholine group introduces a sulfur-containing saturated six-membered ring, which enhances lipophilicity and may influence metabolic stability and target binding . This compound’s structural framework is analogous to pharmacologically active triazole derivatives, particularly those with anticancer and enzyme-inhibitory properties .

Properties

IUPAC Name |

[5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSKCHBHFHMQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

Introduction of the Chlorophenyl Group: This step involves the coupling of the triazole ring with a chlorophenyl amine under suitable conditions.

Attachment of the Thiomorpholine Moiety: The final step involves the reaction of the intermediate with thiomorpholine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group may play key roles in binding to these targets, while the thiomorpholine moiety may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Triazole-4-carboxamide Derivatives

Compound I : N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CCDC refcode: ZIPSEY)

- Structural Differences : Replaces the thiomorpholine-4-carbonyl group with a cyclopropyl substituent and a 4-methoxyphenyl group at N1.

- Crystallography : Exhibits intermolecular N–H···O hydrogen bonding between the amide and methoxy groups, influencing packing efficiency .

Compound II : 1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Structural Differences : Features a hydroxypropan-2-yl amide side chain instead of thiomorpholine.

- Activity : The hydroxyl group facilitates hydrogen bonding with biological targets, but the absence of sulfur may reduce hydrophobic interactions.

Anticancer Triazole Acids

Compound III : 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Structural Differences : Contains a trifluoromethyl group at C5 and a carboxylic acid at C3.

- Biological Activity : Demonstrates selective inhibition of c-Met kinase (IC₅₀ = 12 nM) and apoptosis induction in NCI-H522 lung cancer cells (GP = 68.09%) .

- Comparison : The carboxylic acid group improves water solubility but may limit blood-brain barrier penetration compared to the thiomorpholine carbonyl group.

Compound IV : Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Thiazolyl-Triazole Hybrids

Compound V : 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine

- Structural Differences : Replaces the thiomorpholine carbonyl with a thiazolyl group.

Compound VI : 1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

- Structural Differences : Incorporates a 4-methoxyphenyl-thiazolyl group.

- Activity : Methoxy groups may enhance solubility but reduce cytotoxic potency compared to halogenated analogs.

Sulfonyl and Sulfanyl Derivatives

Compound VII : 2-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

- Structural Differences : Features dual sulfonyl groups on a thiazole ring.

- Properties : Sulfonyl groups increase electronegativity and hydrogen-bond acceptor capacity, contrasting with the thiomorpholine’s balanced lipophilicity .

Compound VIII : 5-(3-chlorophenyl)-4H-1,2,4-triazol-3-amine

- Structural Differences : Lacks the triazole-amide linkage and thiomorpholine moiety.

- Activity : Simpler structure may limit target specificity compared to the more complex target compound.

Biological Activity

N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound can be characterized by its unique structure which includes a triazole ring and a thiomorpholine moiety. The inclusion of the 4-chlorophenyl group enhances its pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including this compound. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

- Cell Line Studies :

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 10.5 | High |

| PC-3 | 15.2 | Moderate |

| HCT-116 | 12.8 | High |

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

- Bacterial Strains Tested :

| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Strong |

| Escherichia coli | 15 | Moderate |

| Pseudomonas aeruginosa | 10 | Weak |

Selectivity Towards Cancer Cells

Research indicates that this compound exhibits selectivity towards cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment .

Case Studies

A notable study involved the synthesis and biological evaluation of various triazole derivatives, including the target compound. The findings highlighted its potential as a lead compound for further development in anticancer therapies due to its promising in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.